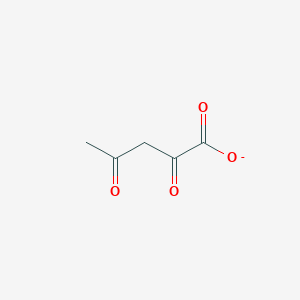

Acetylpyruvate

説明

Acetylpyruvate is a 2-oxo monocarboxylic acid anion. It derives from a valerate. It is a conjugate base of an acetylpyruvic acid.

科学的研究の応用

1. Metabolic Functions and Cell Proliferation

Acetylpyruvate, through its conversion to acetate, plays a crucial role in metabolism, particularly in sustaining acetyl-coenzyme A (Ac-CoA) pools. This conversion is essential for processes like lipogenesis and protein acetylation. Notably, pyruvate, which is a key node in central carbon metabolism, generates acetate quantitatively in mammals, especially under conditions of nutritional excess. This de novo acetate production is linked to mitochondrial metabolism and influences cell proliferation in various metabolic environments (Liu et al., 2018).

2. Acetylation and Metabolic Regulation

This compound is involved in the acetylation of proteins, a key mechanism in regulating cellular metabolism. For instance, protein acetylation affects the stability and activity of enzymes involved in gluconeogenesis, impacting cellular responses to glucose levels. This is evidenced by the acetylation-regulated stability of the gluconeogenic enzyme PEPCK1, which has implications for conditions like type II diabetes (Jiang et al., 2011).

3. Acetate Metabolism in Cancer and Physiology

The metabolism of acetate derived from this compound is significant in both physiology and pathophysiology, including cancer. Recent studies highlight a novel pathway for acetate production from pyruvate, impacting the regulation of central carbon metabolism and having potential therapeutic applications in cancer treatment (Bose et al., 2019).

4. Fermentative Metabolism and Energy Production

In fermentative metabolism, the conversion of pyruvate to acetyl-CoA, a process in which this compound is an intermediary, is crucial. This conversion is central to the energy production and metabolic regulation in various microorganisms, affecting the overall metabolic flux and energy balance in cells (Sawers & Clark, 2004).

5. Pyruvate Metabolism in Brain Function

In the brain, pyruvate metabolism, involving this compound, is integral to energy homeostasis. The conversion of pyruvate to acetyl-CoA is vital for supporting neurotransmitter functions in neurons. Alterations in this process can significantly affect brain energy metabolism, which is crucial in understanding neurodegenerative diseases (Ronowska et al., 2018).

特性

分子式 |

C5H5O4- |

|---|---|

分子量 |

129.09 g/mol |

IUPAC名 |

2,4-dioxopentanoate |

InChI |

InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9)/p-1 |

InChIキー |

UNRQTHVKJQUDDF-UHFFFAOYSA-M |

SMILES |

CC(=O)CC(=O)C(=O)[O-] |

正規SMILES |

CC(=O)CC(=O)C(=O)[O-] |

同義語 |

acetopyruvate acetylpyruvic acid |

製品の起源 |

United States |

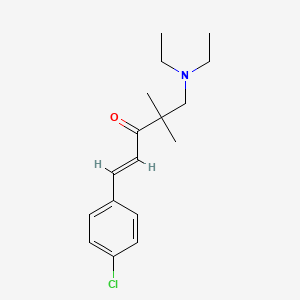

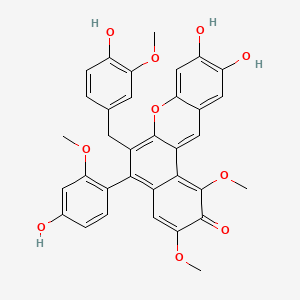

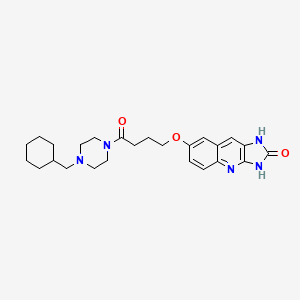

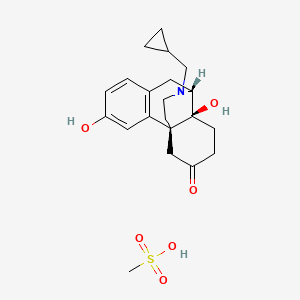

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

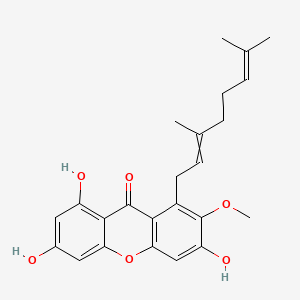

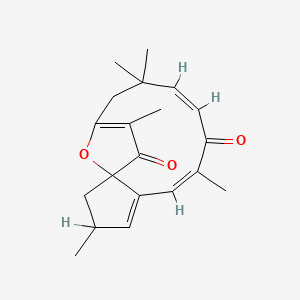

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)

![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)

![3,4-Bis[(3,4-dihydroxy-trans-cinnamoyl)oxy]-1,5-dihydroxy-1-cyclohexanecarboxylic acid](/img/structure/B1236881.png)

![2-[4-[(E)-3-[2-[(4-methoxycarbonylphenyl)methoxy]phenyl]prop-2-enoyl]phenoxy]acetic acid](/img/structure/B1236882.png)